N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by the presence of thiophene rings and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the hydroxy and pentyl groups. The cyclopentanecarboxamide moiety is then attached through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiophene rings or the cyclopentanecarboxamide group.
Substitution: Functional groups on the thiophene rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the thiophene rings can lead to dihydrothiophene derivatives.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-(phenyl)pentyl)-1-(phenyl)cyclopentanecarboxamide: Similar structure but with phenyl rings instead of thiophene rings.
N-(5-hydroxy-3-(furan-2-yl)pentyl)-1-(furan-2-yl)cyclopentanecarboxamide: Contains furan rings instead of thiophene rings.
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of thiophene rings, which impart specific electronic and structural properties
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c21-12-8-15(16-5-3-13-23-16)7-11-20-18(22)19(9-1-2-10-19)17-6-4-14-24-17/h3-6,13-15,21H,1-2,7-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZUHMXMEXZZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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